Trepipam
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Overview
Description
Trepipam is a chemical compound belonging to the benzazepine group. It is known for its role as a dopamine receptor agonist, specifically targeting the dopamine D1 receptor . Despite its potential, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trepipam can be synthesized through the catalytic asymmetric hydrogenation of cyclic ene-carbamates. This method employs a highly efficient N,P-ligated iridium complex, which facilitates the conversion of substrates bearing both 1-aryl and 1-alkyl substituents into the corresponding hydrogenated product with excellent enantioselectivity (91−99% enantiomeric excess) and high isolated yield (92−99%) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trepipam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction can produce reduced benzazepine compounds.
Scientific Research Applications
Chemistry: Trepipam serves as a model compound for studying dopamine receptor agonists and their interactions.
Biology: It is used in research to understand the role of dopamine receptors in biological systems.
Industry: The compound’s synthesis and reactions are of interest for developing new chemical processes and materials.
Mechanism of Action
Trepipam exerts its effects by acting as an agonist of the dopamine D1 receptor . This interaction stimulates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and regulation of blood pressure. The molecular targets and pathways involved in this compound’s action are primarily related to the dopaminergic system .
Comparison with Similar Compounds
Fenoldopam: A peripherally acting selective dopamine D1 receptor partial agonist used as an antihypertensive agent.
SCH-23390: A dopamine D1 receptor antagonist.
Lorcaserin: An antiobesity drug that acts on serotonin receptors but shares structural similarities with benzazepines.
Uniqueness of Trepipam: this compound’s uniqueness lies in its specific agonistic action on the dopamine D1 receptor, distinguishing it from other benzazepines that may act as antagonists or target different receptors .
Properties
CAS No. |
56030-50-3 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1 |
InChI Key |
ICPHJSKVAZMKIV-QGZVFWFLSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC |
56030-50-3 | |
Synonyms |
2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine SCH-12679 trimopam trimopam, (R)-isomer trimopam, maleate, (1:1), (R)-isome |
Origin of Product |
United States |
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